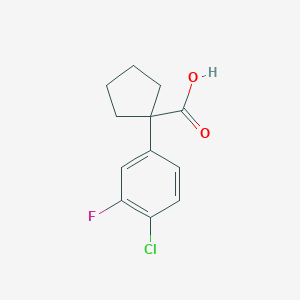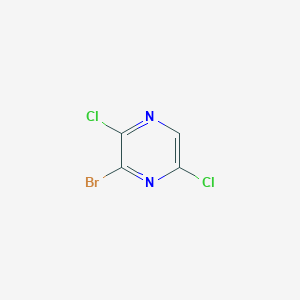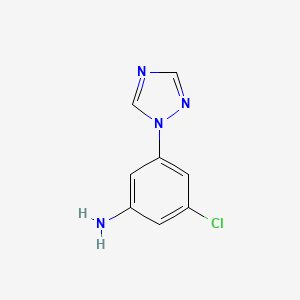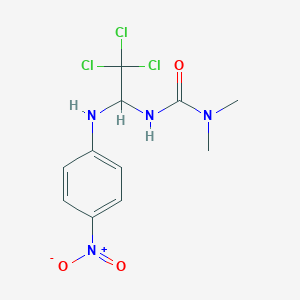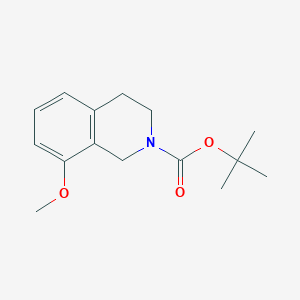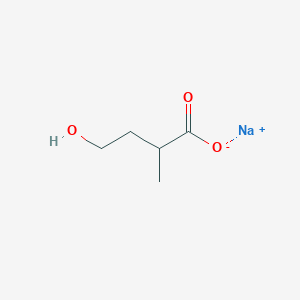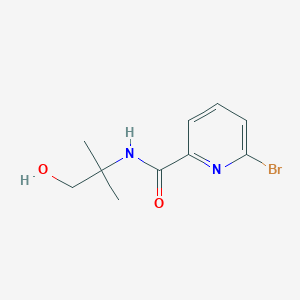
6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a carboxamide group at the 2nd position, which is further substituted with a hydroxy and methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the carboxamide group. One common method involves the bromination of 2-pyridinecarboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: PCC or DMP in dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 6-bromo-N-(1-oxo-2-methylpropan-2-yl)pyridine-2-carboxamide.
Reduction: Formation of 6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-amine.
Scientific Research Applications
6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the bromine atom and the hydroxy group may allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide
- 6-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide
- 6-iodo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide
Uniqueness
The uniqueness of 6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide lies in its bromine atom, which can participate in unique halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
6-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-8(11)12-7/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI Key |
VGPNEFYQLQEZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


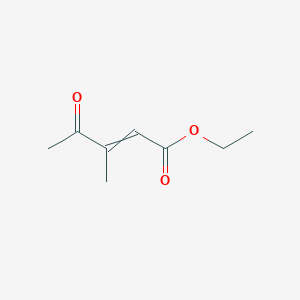
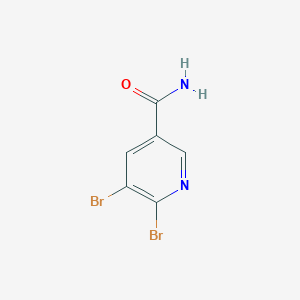
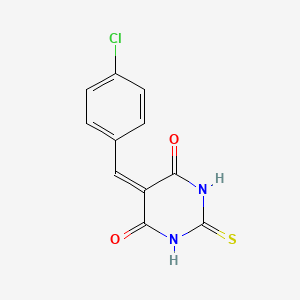
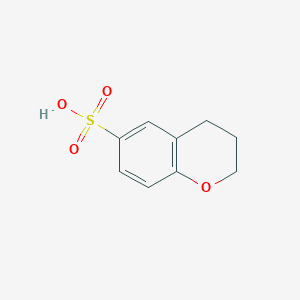
![(2R,3R)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11718653.png)
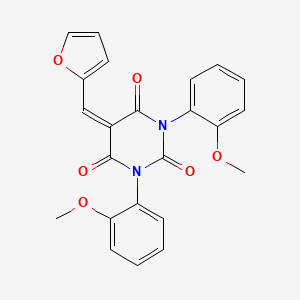
![4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid](/img/structure/B11718663.png)
